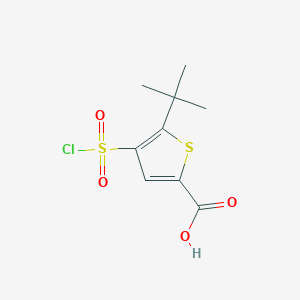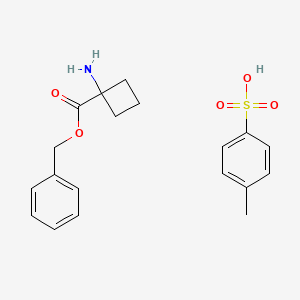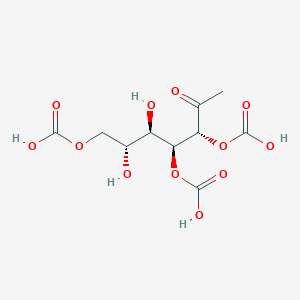
N-Heneicosane-D44
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heneicosane-D44 is a deuterium-labeled version of heneicosane, a straight-chain saturated hydrocarbon with the chemical formula C21H44. The deuterium labeling makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology. Heneicosane itself is known for its waxy solid appearance and is used in various industrial and research settings.
Vorbereitungsmethoden
The preparation of N-Heneicosane-D44 involves a multi-step synthetic route. One common method includes:
Reacting 2,4-alkaneanedione with 1-bromooctadecane: in absolute ethanol in the presence of 18-crown-6 as a catalyst to produce 2-heneicosanone.
Reducing 2-heneicosanone: using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain N-Heneicosane.
Industrial production methods often involve similar synthetic routes but are scaled up to meet the demand for research and industrial applications.
Analyse Chemischer Reaktionen
N-Heneicosane-D44, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under specific conditions.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Heneicosane-D44 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies involving metabolic pathways and the tracing of biochemical processes due to its deuterium labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a biomarker in various diagnostic applications.
Industry: Utilized in the development of new materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Heneicosane-D44 is primarily related to its deuterium labeling, which allows it to be used as a tracer in various biochemical and chemical processes. The deuterium atoms replace hydrogen atoms, making the compound heavier and enabling its detection through specialized analytical techniques. This labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
N-Heneicosane-D44 can be compared with other deuterium-labeled hydrocarbons such as:
N-Eicosane-D42: A deuterium-labeled version of eicosane, which has one less carbon atom than heneicosane.
N-Docosane-D46: A deuterium-labeled version of docosane, which has one more carbon atom than heneicosane.
The uniqueness of this compound lies in its specific carbon chain length and deuterium labeling, making it suitable for particular research applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAZRRHPUDJQCJ-FQKBWVJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)






![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)

